molecular formula C17H26BNO3 B1458614 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline CAS No. 1704069-52-2

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Cat. No.: B1458614
CAS No.: 1704069-52-2
M. Wt: 303.2 g/mol
InChI Key: BYZUBKTXHDVHLK-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a complex organic compound that features both an indoline core and a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a variety of methods, including the reduction of indoles or the cyclization of aniline derivatives.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a reaction with bis(pinacolato)diboron under palladium-catalyzed conditions. This step often requires the use of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the boronate ester group into the indoline core, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the indoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling can yield a wide range of substituted indoline derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group is particularly reactive in cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. This reactivity is facilitated by the presence of palladium catalysts and appropriate ligands, which help to stabilize reaction intermediates and promote efficient bond formation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)indoline: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    5-Bromoindoline: Contains a bromine atom instead of the boronate ester group, leading to different reactivity patterns.

    1-(2-Methoxyethyl)-5-bromoindoline: Combines features of both 1-(2-Methoxyethyl)indoline and 5-Bromoindoline, but still lacks the unique reactivity of the boronate ester group.

Uniqueness

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is unique due to the presence of the boronate ester group, which significantly enhances its reactivity in cross-coupling reactions. This makes it a valuable compound in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

IUPAC Name

1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-6-7-15-13(12-14)8-9-19(15)10-11-20-5/h6-7,12H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZUBKTXHDVHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
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1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
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1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
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1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Reactant of Route 5
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1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Reactant of Route 6
1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

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